The antitumor potential of 2-Amino-5-bromobenzothiazole derivatives is highlighted by their selective cytotoxicity against various cancer cell lines. For example, 2-aminothiazole derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing potent activities against human lung cancer and glioma cell lines4. Furthermore, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to improve solubility and bioavailability, demonstrating significant tumor growth inhibition in xenograft models9.
The dual inhibitory activity of 2-amino-6-hydroxybenzothiazole derivatives against leukotriene B4 and thromboxane A2 synthetase positions them as potential anti-inflammatory agents. These compounds have shown therapeutic effects in rat models of chronic colitis, with one compound exhibiting comparable activity to the reference drug sulfasalazine2.
N-bromoamido-2-aminobenzothiazoles have been synthesized and evaluated for their antimicrobial activity, with some compounds displaying high activity against E. coli, Staphylococcus, Klebsiella, and Candida albicans. The molecular docking studies suggest that these derivatives have good to moderate binding affinity towards the target enzyme Cytochrome P450 14 alpha-sterol demethylase7.
2-Alkylthio-6-aminobenzothiazoles and their derivatives have been found to inhibit photosynthetic processes in spinach chloroplasts and chlorophyll production in Chlorella vulgaris. The inhibitory activity varies with the alkyl chain length of the thioalkyl substituent, indicating potential applications as herbicides8.
The interaction of 2-aminobenzothiazole with human serum albumin (HSA) has been studied to understand its transportation mechanism and biotoxicity. The binding of 2-aminobenzothiazole to HSA could influence its distribution and efficacy as a therapeutic agent5.
2-Amino-5-bromobenzothiazole is classified as:
The synthesis of 2-Amino-5-bromobenzothiazole can be achieved through several methods, typically involving the bromination of 2-aminobenzothiazole or related precursors.
The molecular structure of 2-Amino-5-bromobenzothiazole features:
2-Amino-5-bromobenzothiazole participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-Amino-5-bromobenzothiazole primarily involves its interaction with biological macromolecules:
2-Amino-5-bromobenzothiazole has several scientific applications:
2-Amino-5-bromobenzothiazole (Chemical Abstracts Service Registry Number 20358-03-6) is a brominated derivative of the benzothiazole heterocyclic system. Its molecular formula is C₇H₅BrN₂S, with a molecular weight of 229.10 g/mol. Structurally, it features a benzene ring fused to a 4,5-positioned thiazole ring, with an amino group (-NH₂) at the 2-position and a bromine atom at the 5-position of the benzene ring. This arrangement confers distinctive electronic properties and reactivity patterns. The bromine atom acts as a strong electron-withdrawing group, polarizing the ring system and facilitating nucleophilic substitution reactions, while the exocyclic amino group serves as a hydrogen bond donor/acceptor and a site for derivatization [1] [3].
The crystalline solid exhibits a melting point of 194–198°C and requires storage in dark, sealed conditions at room temperature due to its sensitivity [3] [7]. Its stability under ambient conditions makes it suitable for diverse synthetic applications. Spectroscopic identifiers include the canonical Simplified Molecular-Input Line-Entry System string Nc1nc2cc(Br)ccc2s1
and the International Chemical Identifier InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
[3]. Key physicochemical parameters are summarized below:
Table 1: Physicochemical Properties of 2-Amino-5-bromobenzothiazole
Property | Value |
---|---|
Molecular Formula | C₇H₅BrN₂S |
Molecular Weight | 229.10 g/mol |
Melting Point | 194–198 °C |
Storage Conditions | Sealed, dry, room temperature, dark |
Canonical SMILES | NC₁=NC₂=C(S₁)C=C(C=C₂)Br |
Hazard Statements | H302, H315, H317, H319, H335 |
Functionally, the bromine atom serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling access to complex biaryl structures. Meanwhile, the amino group participates in condensation, acylation, and cyclization reactions to generate diverse pharmacophores [6] [9]. This dual functionality underpins its utility as a cornerstone in heterocyclic synthesis.
Benzothiazole chemistry originated in the late 19th century, with the first synthesis of the parent scaffold reported in 1887. The discovery of 2-aminobenzothiazole derivatives accelerated in the mid-20th century, driven by their emergence as bioactive scaffolds. Early milestones included the identification of antimicrobial and antifungal activities in simple 2-aminobenzothiazoles, spurring interest in halogenated variants [4] [9]. The introduction of bromine at the 5-position was strategically explored to enhance electronic properties and binding affinity to biological targets.
Significant advances occurred in the 2000s with the application of 2-amino-5-bromobenzothiazole in targeted drug discovery. Its role expanded beyond antimicrobial agents to anticancer scaffolds, exemplified by its incorporation into inhibitors targeting tyrosine kinases (e.g., c-FMS/CSF1R) and prostaglandin synthases. Key milestones include:
Table 2: Key Milestones in Benzothiazole-Based Drug Development
Year | Milestone | Significance |
---|---|---|
1887 | First synthesis of benzothiazole | Foundation for heterocyclic chemistry applications |
1950s | Antimicrobial studies of 2-aminobenzothiazoles | Initial biological validation |
2006 | PMX610 as selective antitumor agent | Proof-of-concept for benzothiazoles in oncology |
2012 | Compound 4i (HOP-92 cytotoxicity) | Established halogenation as viable strategy for potency enhancement |
2020 | mPGES-1 inhibitors from combinatorial libraries | Rational drug design using 5-bromo derivative as core scaffold |
2024 | Compound B7 dual-action anticancer/anti-inflammatory agent | Clinical candidate targeting IL-6/TNF-α and AKT/ERK pathways |
The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for multiple targets through strategic substitution. 2-Amino-5-bromobenzothiazole exemplifies this concept due to its three-dimensional complexity, hydrogen-bonding capability, and synthetic versatility. The scaffold’s bromine atom enables site-specific functionalization, while the amino group allows for the generation of amides, ureas, and Schiff bases, diversifying its pharmacophoric profile [4] [6] [9].
In medicinal chemistry, this scaffold underpins several therapeutic domains:
In material chemistry, the scaffold contributes to advanced functional materials:
The scaffold’s privilege stems from its balanced physicochemical properties—moderate lipophilicity (calculated partition coefficient ~2.5), polar surface area (~60 Ų), and molecular weight (<250 Da)—enabling cell permeability and oral bioavailability in derivatives. Its synthetic tractability is evidenced in combinatorial approaches, such as the decoration with 570 boronates and 316 acyl chlorides to generate libraries exceeding 180,000 compounds for virtual screening [6]. This versatility solidifies 2-amino-5-bromobenzothiazole as an indispensable template in rational drug and material design.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: